molecular formula C8H5Cl B013528 1-Chloro-4-ethynylbenzene CAS No. 873-73-4

1-Chloro-4-ethynylbenzene

Cat. No. B013528
CAS RN: 873-73-4
M. Wt: 136.58 g/mol
InChI Key: LFZJRTMTKGYJRS-UHFFFAOYSA-N
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Description

1-Chloro-4-ethynylbenzene is a compound of interest in the field of organic chemistry, particularly for its utility in synthesizing polymers and other organic materials. Its structure features a benzene ring substituted with a chloro group and an ethynyl group, which makes it a versatile precursor in various chemical reactions.

Synthesis Analysis

The synthesis of derivatives similar to 1-Chloro-4-ethynylbenzene involves the use of platinum(ii) poly-yne polymers incorporating substituted 1,4-diethynylbenzene derivatives. These derivatives are synthesized through reactions that involve hydrogen bonds and fluorination processes, affecting their thermal stability and optical properties (Khan et al., 2003).

Molecular Structure Analysis

Molecular structure analysis often utilizes X-ray diffraction and NMR spectroscopy to determine the arrangement of atoms within a molecule. Studies on similar compounds reveal that substituents on the aromatic spacer group influence the optical properties without creating strong donor-acceptor interactions along the organometallic polymers' backbone (Khan et al., 2003).

Chemical Reactions and Properties

1-Chloro-4-ethynylbenzene participates in various chemical reactions, including cyclizations and polymerizations, due to the presence of reactive ethynyl and chloro groups. For instance, ruthenium-catalyzed cyclization of similar ethynylbenzene derivatives forms indene and indanone products, showcasing the compound's reactivity in forming cyclic structures (Odedra et al., 2007).

Scientific Research Applications

Synthesis and Polymerization

  • 1-Chloro-4-ethynylbenzene is used in the synthesis of various organic compounds. For example, it is involved in the cyclotrimerization process to produce 1,3,5-Tri(p-chlorophenyl)benzene, which is conducted under environmentally benign conditions (Li-ming, 2008).
  • It also plays a role in the synthesis of carbazole-based dendrimers, which are highly fluorescent and stable, suggesting potential use as blue-emitting materials in organic light-emitting diodes (OLEDs) (Adhikari et al., 2007).

Catalysis and Reaction Kinetics

  • 1-Chloro-4-ethynylbenzene is involved in catalytic reactions, such as the oxidative dimerization of ethynylbenzene, showing how various factors like solvent concentration influence the reaction rate (Meinders et al., 1977).

Photophysical Properties

  • The compound's photophysical properties are studied, particularly in the context of microwave-assisted photooxidation of sulfoxides. It demonstrates higher efficiency under microwave irradiation compared to conventional thermal heating, indicating its potential use in photochemical applications (Matsukawa et al., 2021).

Molecular Interactions

  • Studies on hydrogen bonding and π⋯π interactions in complexes with 1-Chloro-4-ethynylbenzene provide insights into the molecular interactions that govern its chemical behavior, particularly in solution (Vojta & Vazdar, 2014).

Pyrolysis and Polymer Formation

  • Research into the pyrolysis of ethynylbenzene, a related compound, can provide insights into the thermal behavior and potential polymer formation processes involving 1-Chloro-4-ethynylbenzene (Guthier et al., 1995).

Chemical Modification and Binding

  • The compound's reactivity in the formation of metal-molecule binding motifs, as demonstrated in studies of ethynylbenzene monolayers on gold, can provide insights into its potential in surface chemistry applications (McDonagh et al., 2007).

Safety And Hazards

1-Chloro-4-ethynylbenzene is classified as a hazardous chemical . It is known to cause skin irritation (H315) and serious eye irritation (H319) . It is also classified as a flammable solid (H228) .

properties

IUPAC Name

1-chloro-4-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl/c1-2-7-3-5-8(9)6-4-7/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZJRTMTKGYJRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26797-71-7
Record name Benzene, 1-chloro-4-ethynyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26797-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90236275
Record name Benzene, 1-chloro-4-ethynyl-
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Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-ethynylbenzene

CAS RN

873-73-4
Record name Benzene, 1-chloro-4-ethynyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-chloro-4-ethynyl-
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Record name 1-Chloro-4-ethynylbenzene
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Synthesis routes and methods I

Procedure details

Dissolve 276.5 g (0.634 mole) of bromomethyltriphenylphosphonium bromide in 1800 ml THF and cool to -78° C. Add 67.6 g (0.062 mole) potassium tert.-butoxide and stir at -78° C. for 2 hours. Add 89.12 g p-chlorobenzaldehyde in 200 ml THF to cold reaction mixture and stir for 30 minutes. Add 142.3 g potassium tert.-butoxide and then allow to warm to room temperature. After 18 hours, add 500 ml saturated aqueous ammonium chloride solution and 500 ml H2O and extract with 500 ml diethyl ether. Wash organic layer with 2×400 ml saturated aqueous sodium chloride solution, dry over magnesium sulfate, filter and evaporate solvent to dryness. Wash residue with 200 ml hexane and filter off precipitate. Evaporate hexane and dissolve material in 150 ml hexane methylene chloride (66:33) solution and elute through column containing 300 g silica gel (Merck 60-230 mesh) with hexane: methylene chloride (66:33) solution. Monitor column chromatography using thin-layer chromatography on silica gel (hexane: methylene chloride, 66:33). Collect desired fraction and evaporate solvent. Distill residue in vacuo and collect fraction boiling at 65° C. (8.5 mmHg) to obtain the title compound.
Quantity
276.5 g
Type
reactant
Reaction Step One
Name
Quantity
1800 mL
Type
solvent
Reaction Step One
Quantity
67.6 g
Type
reactant
Reaction Step Two
Quantity
89.12 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
142.3 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
reactant
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Anhydrous potassium carbonate (0.9g, 0.0065 moles) was added to a solution of chloro-4-trimethylsilylethynylbenzene (3.Og, 0.014 moles) in methanol (60 cm3) under an atmosphere of nitrogen. The reaction was stirred, under nitrogen, at room temperature for 4 hours. The solvent was removed, the solid residue was tritura&ed with ether and then dichloromethane and filtered. The organic filtrates were combined and evaporated to dryness giving chloro-4-ethynylbenzene as a brown solid. This was used in the next step without any further purification yield 1.1 g (58%). 1H NMR 67.3 (2H, d), 7.4 (2H, d), 3.1 (1H, s)ppm.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0.014 mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 2(4-chlorophenyl)-1-trimethylsilylethyne Prepared in Stage 1 (30.90g:0.02 mole) in methanol was added potassium carbonate (0.276g:002 mole). The mixture was stirred at room temperature until starting material disappeared as monitored by gas liquid chromatography. After this time, solvent was removed in vacuo and the residue taken up in dichloromethane. The solution was dried and declourised over charcoal. Filtration, followed by removal of solvent gave a brown solid which was passed through silica in hexane. This gave pale yellow crystals (1.511g:55.3%)
Quantity
30.9 g
Type
reactant
Reaction Step One
Quantity
0.276 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Dissolve 276.5 g (0.634 mole) of bromoethyltriphenylphosphonium bromide in 1800 ml THF and cool to -78° C. Add 67.6 g (0.062 mole) potassium tert.-butoxide and stir at -78° C. for 2 hours. Add 89.12 g p-chlorobenzaldehyde in 200 ml THF to cold reaction mixture and stir for 30 minutes. Add 142.3 g potassium tert.-butoxide and then allow to warm to room temperature. After 18 hours, add 500 ml saturated aqueous ammonium chloride solution and 500 ml H2O and extract with 500 ml diethyl ether. Wash organic layer with 2×400 ml saturated aqueous sodium chloride solution, dry over magnesium sulfate, filter and evaporate solvent to dryness. Wash residue with 200 ml hexane and filter off precipitate. Evaporate hexane and dissolve material in 150 ml hexane:methylene chloride (66:33) solution and elute through column containing 300 g silica gel (Merck 60-230 mesh) with hexane:methylene chloride (66.33) solution. Monitor column chromatography using thin-layer chromatography on silica gel (hexane:methylene chloride, 66:33). Collect desired fraction and evaporate solvent. Distill residue in vacuo and collect fraction boiling at 65° C. (8.5 mmHg) to obtain the title compound.
Quantity
276.5 g
Type
reactant
Reaction Step One
Name
Quantity
1800 mL
Type
solvent
Reaction Step One
Quantity
67.6 g
Type
reactant
Reaction Step Two
Quantity
89.12 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
142.3 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
reactant
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-4-ethynylbenzene
Reactant of Route 2
1-Chloro-4-ethynylbenzene
Reactant of Route 3
Reactant of Route 3
1-Chloro-4-ethynylbenzene
Reactant of Route 4
Reactant of Route 4
1-Chloro-4-ethynylbenzene
Reactant of Route 5
1-Chloro-4-ethynylbenzene
Reactant of Route 6
1-Chloro-4-ethynylbenzene

Citations

For This Compound
192
Citations
S Hou, BZ Dlugogorski, JC Mackie… - International …, 2017 - inderscienceonline.com
… , including monochloro- and monobromobenzene and higher halogenated benzenes and naphthalenes and derivatives of halogenated benzenes (such as 1-chloro-4-ethynylbenzene). …
Number of citations: 4 www.inderscienceonline.com
S Hou, JC Mackie, EM Kennedy, BZ Dlugogorski - Procedia Engineering, 2013 - Elsevier
… Other products included benzaldehyde, naphthalene, 3ethylbenzaldehyde, 1-chloro-4-ethynylbenzene and benzofuran. Gaseous species such as CO, CO2 and HCl were detected and …
M Qu, Y Zhang, J He, X Cao, J Zhang - Applied Surface Science, 2008 - Elsevier
… The iodophenyl groups on the film surfaces reacted with 1-ethynyl-4-fluorobenzene or the 1-chloro-4-ethynylbenzene under the standard Sonogashira reaction conditions for attaching …
J Wang, Q Kuang, X Su, X Lu, L Leng… - ACS Applied Nano …, 2020 - ACS Publications
… Then, a more challenging semihydrogenation reaction of 1-chloro-4-ethynylbenzene was tested and the catalytic performance of the samples was investigated (Figure 5). We notice a …
Number of citations: 11 0-pubs-acs-org.brum.beds.ac.uk
S Hou, DA Wojtalewicz… - Proceeding of …, 2011 - researchportal.murdoch.edu.au
… Other detected products included benzaldehyde, naphthalene, 3ethylbenzaldehyde, 1-chloro-4-ethynylbenzene and benzofuran. The results indicative the formation of mono to acta …
Number of citations: 2 researchportal.murdoch.edu.au
Y Sun, HS Chan, Z Xie - Organometallics, 2006 - ACS Publications
… In contrast, the reaction of 1 with the electron-deficient alkynes 1-chloro-4-ethynylbenzene and 1-bromo-4-ethynylbenzene afforded only the enamine complexes [η 5 :σ-Me 2 C(C 5 H 4 )…
Number of citations: 25 0-pubs-acs-org.brum.beds.ac.uk
M Li, Y Li, B Zhao, F Liang, LY Jin - RSC Advances, 2014 - pubs.rsc.org
… Our initial experiment was carried out with 1-chloro-4-ethynylbenzene (1a), NBS (1.1 equiv.), and DBU (1.1 equiv.) in MeCN (2.0 mL) at room temperature (Table 1). The reaction …
Number of citations: 58 0-pubs-rsc-org.brum.beds.ac.uk
L Yang, ZY Tian, CP Zhang - ChemistrySelect, 2019 - Wiley Online Library
… Other arylalkynes such as 1-chloro-4-ethynylbenzene (1 a), 1-ethynyl-4-fluorobenzene (1 c), 1-ethoxy-4-ethynylbenzene (1 k), and 4-ethynyl-N,N-dimethylbenzamide (1 q) reacted with …
M Pytlarczyk, P Kula - Liquid Crystals, 2019 - Taylor & Francis
… In this case we used deprotonation-alkylation of 1-chloro-4-ethynylbenzene (Variant A) and obtained two homologues longer by one and two carbon atoms. Such obtained chloro-…
M Pytlarczyk, P Kula - 6th European Young Engineers Conference, 2017 - researchgate.net
… N-Buthyllithium is too strong base for deprotonation of-C≡ CH in vicinity of bromoaryl group of 1-bromo-4-ethynylbenzene but for 1-chloro-4-ethynylbenzene this base gives excellent …
Number of citations: 2 www.researchgate.net

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